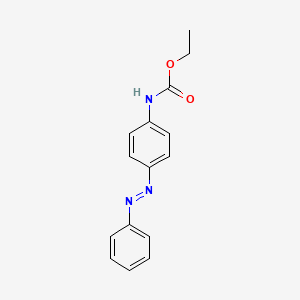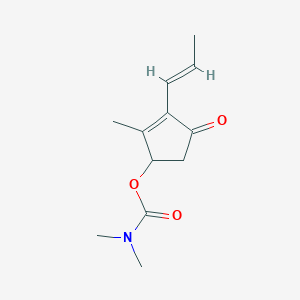![molecular formula C15H22N4 B14146834 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-79-4](/img/structure/B14146834.png)
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is a compound that features a pyrrolidine ring and an indazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the indazole is a bicyclic structure composed of fused benzene and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine typically involves the construction of the pyrrolidine ring followed by the attachment of the indazole moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the indazole group. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine has several scientific research applications, including:
作用機序
The mechanism of action of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and indazole moiety can interact with these targets through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
類似化合物との比較
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Indazole derivatives: Compounds containing the indazole moiety, such as 1H-indazole and 2H-indazole.
Uniqueness: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is unique due to the combination of the pyrrolidine ring and indazole moiety, which can confer distinct biological activities and chemical properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
特性
CAS番号 |
89007-79-4 |
|---|---|
分子式 |
C15H22N4 |
分子量 |
258.36 g/mol |
IUPAC名 |
1-(3-pyrrolidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-12(18-9-4-5-10-18)8-11-19-14-7-3-2-6-13(14)15(16)17-19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H2,16,17) |
InChIキー |
GIYFCNZOOHTDBJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
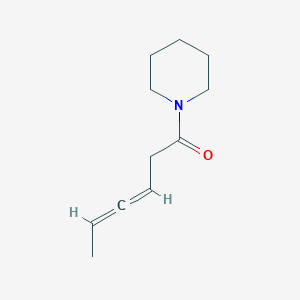
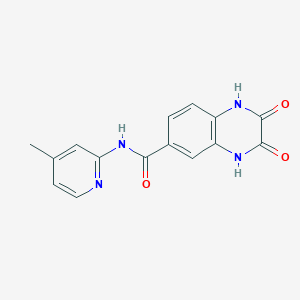
![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)

![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
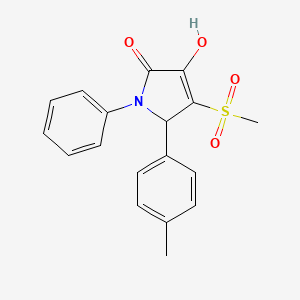

![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
